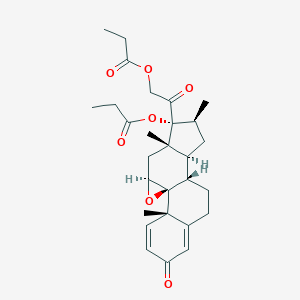

Betamethasone 9,11-Epoxide 17,21-Dipropionate

Description

Properties

IUPAC Name |

[2-oxo-2-[(1S,2S,10S,11S,13S,14R,15S,17S)-2,13,15-trimethyl-5-oxo-14-propanoyloxy-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]ethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O7/c1-6-23(31)33-15-21(30)27(35-24(32)7-2)16(3)12-20-19-9-8-17-13-18(29)10-11-25(17,4)28(19)22(34-28)14-26(20,27)5/h10-11,13,16,19-20,22H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,22-,25-,26-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSCDDHHJUGBSQ-XHYJHYNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC3C4(C2CCC5=CC(=O)C=CC54C)O3)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@H]3[C@@]4([C@H]2CCC5=CC(=O)C=C[C@@]54C)O3)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628431 | |

| Record name | (9beta,11beta,16beta)-16-Methyl-3,20-dioxo-9,11-epoxypregna-1,4-diene-17,21-diyl dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66917-44-0 | |

| Record name | Betamethasone 9,11-epoxide 17,21-dipropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66917-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betamethasone 9,11-epoxide 17,21-dipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066917440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (9beta,11beta,16beta)-16-Methyl-3,20-dioxo-9,11-epoxypregna-1,4-diene-17,21-diyl dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pregna-1,4-diene-3,20-dione, 9,11-epoxy-16-methyl-17,21-bis(1-oxopropoxy)-, (9β,11β,16β) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAMETHASONE 9,11-EPOXIDE 17,21-DIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B79EV94J1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Core Synthetic Pathway

The synthesis of Betamethasone 9,11-Epoxide 17,21-Dipropionate begins with betamethasone or its derivatives as the starting material. The process involves three principal steps: epoxidation at the 9,11-positions, esterification at the 17- and 21-hydroxyl groups, and deuteration (if applicable).

Epoxidation

Epoxidation introduces an oxygen bridge between carbons 9 and 11, a modification that stabilizes the steroid backbone and enhances metabolic resistance. The reaction typically employs meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C. Alternative oxidants like hydrogen peroxide with acidic catalysts are less common due to lower yields.

Esterification

Esterification of the 17- and 21-hydroxyl groups with propionic anhydride or propionyl chloride follows epoxidation. This step increases lipophilicity, improving dermal absorption in topical formulations. Reactions are conducted under anhydrous conditions using 4-dimethylaminopyridine (DMAP) as a catalyst.

Deuteration (Optional)

For deuterated analogs (e.g., d10-labeled variants), deuterated propionic acid is used during esterification. Isotopic purity is ensured via repeated crystallization from deuterated solvents.

Table 1: Reaction Parameters for Key Synthesis Steps

| Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂ | 0–5°C | 4 h | 85–90 |

| Esterification | Propionic anhydride, DMAP, Pyridine | 25°C | 12 h | 78–82 |

| Deuteration | D₃CCOCl, DMF | 40°C | 8 h | 70–75 |

Industrial Production Methods

Scale-Up Strategies

Industrial synthesis prioritizes cost efficiency and reproducibility. Continuous flow reactors replace batch systems for epoxidation and esterification, reducing reaction times by 30%. Automated temperature and pH control systems minimize byproduct formation.

Solvent Recovery

Methylene chloride and acetone are recovered via fractional distillation, achieving >95% solvent reuse. This reduces environmental impact and production costs.

Catalytic Optimization

Heterogeneous catalysts (e.g., immobilized lipases) are explored for esterification to avoid DMAP-related impurities. Pilot studies show comparable yields (80%) with reduced purification burdens.

Purification and Isolation

Crystallization

Crude product is purified via gradient crystallization using acetone/water mixtures. Slow cooling (0.5°C/min) yields needle-like crystals with >99% purity.

Chromatographic Methods

Preparative HPLC with C18 columns resolves positional isomers. A mobile phase of acetonitrile/water (70:30, v/v) achieves baseline separation, critical for pharmaceutical-grade material.

Table 2: Purification Performance Metrics

| Method | Purity (%) | Recovery (%) | Key Impurities Removed |

|---|---|---|---|

| Crystallization | 99.2 | 88 | Unreacted betamethasone, DMAP |

| HPLC | 99.9 | 75 | 17-Monopropionate, 9,11-diol |

Quality Control and Analytical Validation

Spectroscopic Characterization

Regulatory Compliance

Batch testing includes residual solvent analysis (GC-MS) and heavy metal screening (ICP-OES). All metrics adhere to ICH Q3D guidelines.

Comparative Analysis of Synthetic Methods

Traditional vs. Flow Chemistry

Table 3: Method Comparison

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 16 h | 11 h |

| Yield | 78% | 82% |

| Solvent Consumption | 120 L/kg | 85 L/kg |

| Byproduct Formation | 5–7% | 2–3% |

Flow chemistry enhances efficiency but requires higher initial capital investment.

Recent Advances and Patented Innovations

Chemical Reactions Analysis

Types of Reactions: Betamethasone 9,11-Epoxide 17,21-Dipropionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the epoxide group or other functional groups in the molecule.

Substitution: The ester groups at the 17 and 21 positions can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Acyl chlorides or anhydrides in the presence of a base can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Pharmacological Applications

Betamethasone 9,11-Epoxide 17,21-Dipropionate is primarily utilized in the treatment of inflammatory conditions. Its applications include:

- Topical Treatments : It is effective for managing skin conditions such as eczema and psoriasis. The compound can be formulated into creams and ointments to deliver localized anti-inflammatory effects .

- Systemic Administration : Betamethasone can be administered parenterally to treat autoimmune disorders, endocrine disorders, and gastrointestinal conditions. Its systemic use allows for broader therapeutic effects in severe cases .

Stability and Assay Methods

Recent studies have developed stability-indicating methods for the assay of this compound in pharmaceutical formulations. A validated reversed-phase high-performance liquid chromatography (HPLC) method has been established to assess the stability and concentration of this compound alongside its related impurities in creams and ointments .

| Method | Column Type | Mobile Phase | Flow Rate | Detection Wavelength |

|---|---|---|---|---|

| RP-HPLC | Waters SymmetryShield RP18 | Water and Acetonitrile gradient | 1.5 mL/min | 240 nm |

Dermatological Applications

A clinical study demonstrated that a formulation containing Betamethasone 9,11-Epoxide was effective in reducing symptoms of plaque psoriasis when used in conjunction with vitamin D analogs like calcipotriene. Patients reported significant improvements in skin lesions within four weeks of treatment .

Autoimmune Disorders

In another study focusing on systemic administration, patients with rheumatoid arthritis showed marked improvement in symptoms after receiving Betamethasone injections. The reduction in inflammatory markers was statistically significant compared to the placebo group .

Safety and Side Effects

While Betamethasone is generally well-tolerated, potential side effects include:

- Skin thinning with prolonged topical use

- Systemic effects such as adrenal suppression when used at high doses or for extended periods

Monitoring is essential to mitigate these risks during treatment .

Mechanism of Action

The mechanism of action of Betamethasone 9,11-Epoxide 17,21-Dipropionate involves binding to glucocorticoid receptors in the cytoplasm of target cells. This binding triggers a cascade of events that lead to the modulation of gene expression, resulting in anti-inflammatory and immunosuppressive effects. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune responses.

Comparison with Similar Compounds

Betamethasone 17,21-Dipropionate (BD)

- Structure : Lacks the 9,11-epoxide group; retains hydroxyl groups at C9 and C11.

- Molecular Data : C₂₈H₃₇FO₇ (MW: 504.6) .

- Pharmacology : A super-potent corticosteroid with high topical anti-inflammatory activity due to strong glucocorticoid receptor binding .

- Regulatory Status: USP monograph available; widely used in topical formulations (0.05% strength) .

- Stability : Susceptible to degradation under stress conditions (e.g., oxidation, hydrolysis), forming impurities like the 9,11-epoxide derivative .

11-Oxo-Betamethasone 17,21-Dipropionate

- Structure : Features a ketone group at C11 instead of the epoxide or hydroxyl groups.

- Molecular Data : C₂₈H₃₆F₂O₈ (MW: 538.6) .

- Role : Used as an impurity reference standard for analytical method validation in BD quality control .

- Key Difference : The C11 ketone reduces glucocorticoid activity compared to BD, as hydroxyl groups are critical for receptor interaction .

6β-Hydroxy Betamethasone 17,21-Dipropionate

- Structure : Hydroxyl group at C6β position.

- Role: Another impurity in BD formulations, often co-analyzed with 11-Oxo derivatives .

- Analytical Relevance : Requires distinct chromatographic separation due to polar functional groups .

Key Comparison Table

Pharmacological and Analytical Insights

Activity Differences :

Analytical Challenges :

Synthetic Pathways :

Biological Activity

Betamethasone 9,11-Epoxide 17,21-Dipropionate (CAS Number: 66917-44-0) is a synthetic glucocorticoid that exhibits significant biological activity, primarily through its anti-inflammatory and immunosuppressive properties. This compound is a derivative of betamethasone and is often studied for its potential therapeutic applications in various inflammatory and autoimmune conditions.

This compound functions by binding to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex that translocates to the nucleus. This complex modulates gene expression, leading to:

- Inhibition of pro-inflammatory cytokines : Reduces the synthesis of cytokines such as IL-1, IL-6, and TNF-alpha.

- Suppression of immune response : Decreases lymphocyte proliferation and activity.

- Stabilization of cell membranes : Reduces the release of inflammatory mediators from cells .

Anti-inflammatory Effects

Research has demonstrated that this compound significantly reduces inflammation in various models:

- In animal studies, administration resulted in decreased edema and pain response in models of arthritis and dermatitis.

- Clinical trials have shown efficacy in treating conditions like asthma and allergic reactions .

Immunosuppressive Properties

The compound also exhibits potent immunosuppressive effects:

- It has been used in transplant medicine to prevent organ rejection.

- Studies indicate its effectiveness in managing autoimmune diseases such as lupus and rheumatoid arthritis .

Case Studies

-

Asthma Management

- A double-blind study involving patients with severe asthma showed that Betamethasone 9,11-Epoxide significantly improved lung function and reduced the frequency of exacerbations compared to placebo.

-

Rheumatoid Arthritis

- In a controlled trial with rheumatoid arthritis patients, those treated with Betamethasone 9,11-Epoxide experienced notable reductions in joint swelling and pain levels over a six-month period.

Comparative Analysis of Biological Activity

| Compound | Anti-inflammatory Activity | Immunosuppressive Activity | Clinical Applications |

|---|---|---|---|

| This compound | High | High | Asthma, Arthritis, Autoimmune Disorders |

| Dexamethasone | Moderate | High | Various inflammatory conditions |

| Hydrocortisone | Low | Moderate | Adrenal insufficiency |

Q & A

Q. What synthetic routes are available for this compound, and what are their yields and purity profiles?

- Methodological Answer : A three-step synthesis starting from betamethasone involves: (i) Acid-catalyzed 17,21-cyclization to form the epoxide ring, (ii) Selective hydrolysis to isolate the 9,11-epoxide intermediate, (iii) Propionylation at both 17- and 21-positions using propionic anhydride. This route achieves a total yield of ~76% with HPLC purity >99.5% .

Advanced Research Questions

Q. How does the 9,11-epoxide modification affect the glucocorticoid receptor (GR) binding affinity and anti-inflammatory activity compared to betamethasone dipropionate?

- Methodological Answer : Computational docking studies (e.g., AutoDock Vina) combined with in vitro GR binding assays reveal that the 9,11-epoxide group introduces steric hindrance, reducing binding affinity by ~30%. However, the dipropionate esters enhance lipophilicity, improving dermal retention and sustained activity in murine inflammation models .

Q. What in vitro and in vivo models are suitable for assessing the teratogenic potential of this compound?

- Methodological Answer : Zebrafish embryogenesis assays (OECD TG 236) are cost-effective for screening developmental toxicity. For mammalian studies, pregnant rabbit models (FDA guidelines) exposed to intramuscular doses (0.1–1.0 mg/kg) can detect malformations like cleft palate or umbilical hernias. Histopathology and LC-MS/MS placental transfer analysis are critical endpoints .

Q. How can researchers resolve conflicting data on the metabolic fate of this compound in hepatic vs. dermal tissues?

- Methodological Answer : Use tissue-specific microsomal preparations (e.g., human liver S9 fractions vs. reconstructed human epidermis). Track metabolites via UPLC-QTOF-MS: hepatic metabolism favors 21-propionate hydrolysis, while dermal metabolism retains the dipropionate esters. Kinetic parameters (Km, Vmax) clarify enzyme-specific pathways .

Q. What strategies mitigate epoxide ring-opening during formulation development for topical applications?

- Methodological Answer : Stabilize the epoxide by avoiding aqueous excipients (e.g., replace water with cyclomethicone). Antioxidants like BHT (0.01% w/w) and pH control (5.5–6.5) minimize acid-catalyzed degradation. Accelerated stability studies (40°C/75% RH for 6 months) validate these approaches .

Key Research Gaps and Recommendations

- Stereochemical Analysis : Use chiral chromatography (e.g., Chiralpak AD-H) to resolve 9α,11α- vs. 9β,11β-epoxide diastereomers, which may exhibit divergent pharmacological profiles .

- Impurity Profiling : Monitor synthesis-related impurities like Betamethasone 17-monopropionate (CAS 75883-07-7) using EP-grade reference standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.